Ocinaplon is a selective positive allosteric modulator (PAM) of the GABA type A (GABA<sub>A</sub>) receptor. GABA<sub>A</sub> receptors are ligand-gated chloride channels in the nervous system. When GABA binds to the receptor, it causes an influx of chloride ions, leading to a calming effect. Ocinaplon does not directly activate the GABA<sub>A</sub> receptor, but instead enhances the effects of naturally occurring GABA [].
This mechanism of action was thought to be advantageous compared to traditional benzodiazepines, which directly activate the GABA<sub>A</sub> receptor and can lead to side effects like sedation and dependence [].
Preclinical studies showed promise for ocinaplon in treating anxiety disorders like generalized anxiety disorder (GAD) []. However, clinical trials were halted due to concerns about elevated liver enzymes in some participants [].
Ocinaplon has been used as a research tool to study the role of the GABAergic system in various neurological functions. For example, studies have investigated its effects on sleep, learning, and memory [].
Ocinaplon is a compound classified as a pyrazolo[1,5-a]pyrimidine, primarily recognized for its anxiolytic properties. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Unlike traditional benzodiazepines, ocinaplon offers a unique profile that minimizes common side effects such as sedation and motor impairment, making it an attractive candidate for treating generalized anxiety disorder.
Ocinaplon exhibits significant biological activity primarily through its action on GABA A receptors. Key points include:
The synthesis of ocinaplon involves several methodologies:
Ocinaplon's primary application is in the treatment of anxiety disorders, particularly generalized anxiety disorder. Its unique profile allows for:
Studies on ocinaplon's interactions reveal:
Ocinaplon shares structural and functional similarities with several other compounds. Here are notable comparisons:
| Compound | Class | Anxiolytic Properties | Side Effects | Unique Features |
|---|---|---|---|---|
| Zaleplon | Non-benzodiazepine | Yes | Minimal sedation | Rapid onset and short duration of action |
| Indiplon | Non-benzodiazepine | Yes | Dizziness | Selective action on certain GABA A subtypes |
| Diazepam | Benzodiazepine | Yes | Sedation, dependence | Broad-spectrum anxiolytic effects |
| Clonazepam | Benzodiazepine | Yes | Sedation, cognitive impairment | Long half-life |
Ocinaplon's uniqueness lies in its ability to provide anxiolytic effects without the typical sedative side effects associated with both classical benzodiazepines and some non-benzodiazepine alternatives.
Ocinaplon is a pyrazolopyrimidine compound with the molecular formula C₁₇H₁₁N₅O and a molecular weight of 301.30 grams per mole [1] [2] [3]. The compound is registered under CAS number 96604-21-6 and carries the UNII identifier 2H6KVC5E76 [1] [4]. The systematic IUPAC name for ocinaplon is 2-Pyridinyl[7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone [3] [5], which reflects its complex heterocyclic structure containing both pyridine and pyrazolopyrimidine ring systems.
The compound is also known by several alternative names including DOV 273547, CL 273547, and CL-273547 [1] [6]. The chemical structure can be represented by the SMILES notation O=C(C1=NC=CC=C1)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 [7] [4], which describes the connectivity of all atoms within the molecule.
Ocinaplon belongs to the pyrazolopyrimidine family of compounds, specifically featuring a pyrazolo[1,5-a]pyrimidine core structure [2] [8] [9]. This bicyclic heterocycle is a fusion of pyrazole and pyrimidine rings, creating a distinctive pharmacophore that is characteristic of this class of compounds. The pyrazolo[1,5-a]pyrimidine scaffold serves as the central structural element from which two pyridine rings extend [9].
The molecule contains three nitrogen-containing heterocyclic rings: the central pyrazolo[1,5-a]pyrimidine core and two peripheral pyridine rings. One pyridine ring is attached through a ketone functional group at position 3 of the pyrazolopyrimidine core, while the second pyridine ring is directly connected at position 7 [3] [5]. This arrangement creates a compound with significant aromatic character and multiple sites for potential hydrogen bonding interactions.
Ocinaplon exhibits achiral stereochemistry, meaning it does not possess any asymmetric carbon centers that would give rise to optical isomers [4]. The compound has zero defined stereocenters and zero E/Z centers, resulting in no optical activity [4]. This achiral nature simplifies the pharmaceutical development process as there are no stereoisomeric considerations required for synthesis or analysis.
The absence of optical activity in ocinaplon contrasts with many pharmaceutical compounds that exhibit chirality and require careful consideration of stereochemical purity [10] [11]. The achiral nature of ocinaplon means that it does not rotate plane-polarized light when dissolved in solution, which is consistent with its symmetric molecular structure [11].
Ocinaplon demonstrates varying solubility in different solvents. The compound is soluble to 100 millimolar in 2 equivalents of hydrochloric acid and to 10 millimolar in dimethyl sulfoxide [12] [13]. The enhanced solubility in acidic conditions suggests that the nitrogen atoms in the pyridine rings can be protonated, increasing the compound's water solubility through ionic interactions.
The compound can be uniquely identified through several molecular descriptors. The InChI (International Chemical Identifier) for ocinaplon is InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H [4]. The corresponding InChI Key is OQJFBUOFGHPMSR-UHFFFAOYSA-N, providing a shortened hash representation of the molecular structure [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁N₅O [1] [2] |
| Molecular Weight | 301.30 g/mol [1] [2] |
| CAS Registry Number | 96604-21-6 [1] [3] |
| IUPAC Name | 2-Pyridinyl[7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone [3] [5] |
| Alternative Names | DOV 273547, CL 273547, CL-273547 [1] [6] |
| SMILES | O=C(C1=NC=CC=C1)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 [7] [4] |
| InChI Key | OQJFBUOFGHPMSR-UHFFFAOYSA-N [4] |
| PubChem CID | 216456 [1] |
| ChemSpider ID | 187602 [3] |
| UNII | 2H6KVC5E76 [4] |
| Stereochemistry | ACHIRAL [4] |
| Optical Activity | NONE [4] |
| Defined Stereocenters | 0 / 0 [4] |
| E/Z Centers | 0 [4] |
| Charge | 0 [4] |
| Drug Class | Pyrazolopyrimidine [2] [8] |
| Core Structure | Pyrazolo[1,5-a]pyrimidine [2] [9] |
| Solubility (2eq. HCl) | 100 mM [12] |
| Solubility (DMSO) | 10 mM [12] [13] |
| Storage Temperature | -20°C [7] [13] |
| Stability | ≥ 2 years [7] |
| Purity | >98% [12] [5] |
Ocinaplon is classified as a member of the pyrazolopyrimidine family of heterocyclic compounds [2] [8]. This family includes other pharmacologically active compounds such as zaleplon and indiplon, which share the common pyrazolo[1,5-a]pyrimidine core structure [2] [9]. The pyrazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, capable of producing diverse biological activities depending on the nature and position of substituents [14].
Ocinaplon appears as a pale yellow solid under standard conditions [7]. The compound demonstrates limited solubility, being soluble to less than 30.13 milligrams per milliliter in 2 equivalent hydrochloric acid, while remaining insoluble in dimethyl sulfoxide [7] [10]. Commercial preparations of ocinaplon typically exhibit high purity levels of greater than or equal to 98 percent as determined by high-performance liquid chromatography analysis [11] [8]. Storage requirements specify maintenance at minus 20 degrees Celsius to preserve chemical stability [7] [8].
The pyrazolo[1,5-a]pyrimidine core structure represents a bicyclic system where the pyrazole and pyrimidine rings share two adjacent carbon atoms [4]. This fused ring system provides the fundamental scaffold upon which the pyridine substituents are positioned. The presence of two pyridine rings at the 2-position of the methanone carbonyl and the 7-position of the pyrazolopyrimidine core contributes significantly to the compound's pharmacological properties [2].
The established synthesis of ocinaplon follows a two-step condensation pathway that begins with 4-acetylpyridine as the starting material [2] [12] [3]. The initial step involves the treatment of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamide intermediate [2] [12] [3]. This condensation reaction produces an activated electrophilic species capable of subsequent nucleophilic attack.
The second synthetic step involves the condensation of the enamide intermediate with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone, which possesses the Chemical Abstracts Service number 96219-90-8 [2] [12] [3]. This intermediate compound contains the preformed pyrazole ring bearing the required 2-pyridinyl methanone functionality. The condensation reaction between these two intermediates results in the formation of the pyrazolo[1,5-a]pyrimidine ring system characteristic of ocinaplon.
The mechanism of pyrazolo[1,5-a]pyrimidine formation involves nucleophilic attack by the amino group of the pyrazole derivative on the electrophilic carbon of the enamide intermediate [13] [14]. This process initiates cyclization through the formation of an intermediate that subsequently undergoes dehydration to establish the aromatic pyrimidine ring. The regioselectivity of this cyclization is controlled by the positioning of the amino group on the pyrazole ring and the electronic properties of the enamide system.
Recent advances in synthetic methodology have introduced alternative approaches to ocinaplon synthesis [15] [16]. A sulfated polyborate-catalyzed method has been developed that enables improved synthesis of ocinaplon intermediates [15] [16]. This methodology employs sulfated polyborate as a catalyst to facilitate the formation of enamines and related intermediates, achieving yields of 80.6 percent for ocinaplon intermediate synthesis when using 4-acetylpyridine as the starting material [15] [16].
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including ocinaplon-related compounds, can be accomplished through multicomponent reaction strategies [13]. These approaches involve the simultaneous reaction of multiple starting materials in a single reaction vessel, often leading to improved efficiency and reduced synthetic steps. Multicomponent reactions typically employ aminopyrazole derivatives, carbonyl compounds, and additional electrophilic or nucleophilic partners to construct the desired heterocyclic framework [13].
Ocinaplon can undergo oxidation reactions under specific conditions, although detailed reaction pathways are not extensively documented in the literature . Common oxidizing agents such as potassium permanganate can be employed to achieve oxidative transformations of the compound . The primary sites of oxidation are likely to be the pyridine rings or the methylene positions adjacent to the aromatic systems.
Reduction reactions involving ocinaplon are less commonly reported and not extensively studied . When reduction is carried out, lithium aluminum hydride serves as a typical reducing agent . The carbonyl group present in the methanone functionality represents a potential site for reduction, which could yield the corresponding alcohol derivative.
Ocinaplon demonstrates reactivity toward substitution reactions, particularly involving the pyridine and pyrazole ring systems . The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution under appropriate conditions. The pyrazolo[1,5-a]pyrimidine core can also participate in electrophilic aromatic substitution reactions at positions that are not sterically hindered.
In biological systems, ocinaplon undergoes biotransformation to produce its major metabolite, DOV 315,090 [17] [18]. This metabolite represents the 4'-N-oxide derivative of ocinaplon, formed through oxidation of the nitrogen atom in one of the pyridine rings [17] [18]. The biotransformation occurs rapidly following administration, with plasma concentrations of DOV 315,090 reaching approximately 38 percent of the parent compound concentration at one hour post-administration [17].
Ocinaplon belongs to a broader family of pyrazolopyrimidine compounds that includes structurally related molecules such as zaleplon and indiplon [2] [3]. These compounds share the common pyrazolo[1,5-a]pyrimidine core structure but differ in their substituent patterns and functional groups. Zaleplon contains an additional ethyl group compared to ocinaplon, while indiplon lacks the carbonyl functionality present in ocinaplon [2] [3].
The synthetic chemistry of pyrazolopyrimidines allows for extensive structural modifications through variation of substituents on the core heterocyclic system [13] [19]. These modifications can be achieved at various positions on both the pyrazole and pyrimidine rings, enabling the preparation of diverse libraries of compounds with potentially different pharmacological properties. The synthetic methodologies developed for ocinaplon provide a foundation for the preparation of these structurally related analogs.
Multiple synthetic strategies have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives [20] [13] [19]. These include cyclization reactions of aminopyrazoles with various carbonyl-containing compounds, multicomponent reactions involving multiple starting materials, and pericyclic reaction approaches such as Diels-Alder cycloadditions [13]. The choice of synthetic strategy depends on the specific substitution pattern desired and the availability of starting materials.
The structural characterization of ocinaplon and related compounds relies heavily on spectroscopic techniques [21] [22] [20]. Infrared spectroscopy provides information about functional groups, with characteristic peaks for carbonyl stretches, aromatic carbon-nitrogen bonds, and carbon-carbon double bonds. Proton nuclear magnetic resonance spectroscopy reveals aromatic proton signals typically appearing in the range of 7.50 to 8.09 parts per million, along with variable signals for any NH groups present [21] [22] [20].
Carbon-13 nuclear magnetic resonance spectroscopy enables characterization of the carbon framework, including identification of aromatic carbons and the carbonyl carbon [21] [22] [20]. Mass spectrometry confirms molecular weight through observation of molecular ion peaks at mass-to-charge ratio 301 for ocinaplon, along with characteristic fragmentation patterns that provide structural information [21] [22] [20].
High-performance liquid chromatography serves as the primary method for purity determination and quantitative analysis of ocinaplon [11] [8] [23]. This technique provides retention time data and peak purity analysis, enabling confirmation of compound identity and assessment of synthetic product quality. Commercial preparations routinely achieve purity levels exceeding 98 percent as determined by this method [11] [8] [23].
Elemental analysis provides verification of the molecular composition through determination of carbon, hydrogen, and nitrogen content [21] [22] [20]. The calculated values for ocinaplon must match the found values within acceptable limits to confirm the proposed molecular formula. This technique serves as a complementary method to spectroscopic analysis for structural confirmation.